4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline
Overview
Description
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is a chemical compound that features a chloro-substituted aniline group attached to a phenyl-substituted imidazole ring This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Imidazole derivatives are explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition of enzyme function or the stabilization of certain molecular structures. The compound’s effects on cellular pathways are still under investigation, but it is believed to influence processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Chloro-2-phenyl-1H-imidazole: Similar structure but lacks the aniline group.
5-Phenyl-1H-imidazole-2-amine: Similar structure but lacks the chloro group.
4,5-Diphenyl-1H-imidazole: Contains two phenyl groups instead of one.
Uniqueness: 4-Chloro-3-(5-phenyl-1H-imidazol-2-yl) aniline is unique due to the presence of both the chloro and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to similar compounds .
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chloro substituent at the para position relative to the aniline nitrogen and a phenyl-imidazole moiety, which contributes to its biological activity. The presence of the imidazole ring is particularly noteworthy, as imidazole derivatives are known for their varied pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline. It has been shown to inhibit tumor growth in various cancer models. For instance, research indicated that compounds with similar imidazole structures exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma) with IC50 values in the micromolar range .
Table 1: Anticancer Activity of Imidazole Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | MCF7 | 25.72 ± 3.95 |
Similar Imidazole Derivative | U87 | 45.2 ± 13.0 |
Anticonvulsant Activity
In addition to its anticancer properties, derivatives of imidazole have been evaluated for their anticonvulsant activity. In vivo studies using the pentylenetetrazole (PTZ) seizure model demonstrated that certain analogs exhibited protective effects without significant neurotoxicity . The structure of the compound suggests that modifications at specific positions can enhance its anticonvulsant efficacy.
Table 2: Anticonvulsant Activity Assessment
Compound | Model | Efficacy |
---|---|---|
4-Chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | PTZ Seizure Test | Significant Protection |
The mechanisms by which 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline exerts its biological effects are multifaceted:
- Inhibition of Tumor Growth : The compound may interfere with signaling pathways involved in cell proliferation and survival, particularly through modulation of the Hedgehog signaling pathway, which is crucial in various cancers .
- Neuroprotective Effects : Its anticonvulsant properties suggest that it may enhance GABAergic transmission or inhibit excitatory neurotransmitter release, thereby stabilizing neuronal excitability .
Case Studies and Research Findings
A notable study conducted on a series of imidazole derivatives, including 4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline, revealed promising results in both anticancer and anticonvulsant activities. The research utilized various cancer cell lines and animal models to assess efficacy and toxicity profiles, demonstrating that specific structural modifications can lead to enhanced biological activity .
Properties
IUPAC Name |
4-chloro-3-(5-phenyl-1H-imidazol-2-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-7-6-11(17)8-12(13)15-18-9-14(19-15)10-4-2-1-3-5-10/h1-9H,17H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZOLCMJRMXCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C3=C(C=CC(=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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